4-(Fluoromethyl)piperidine

Overview

Description

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .

Molecular Structure Analysis

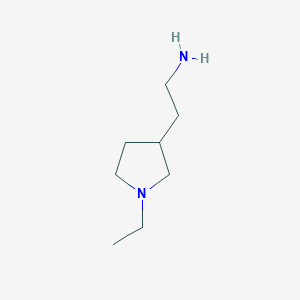

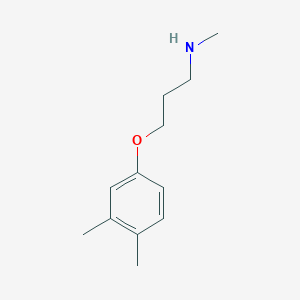

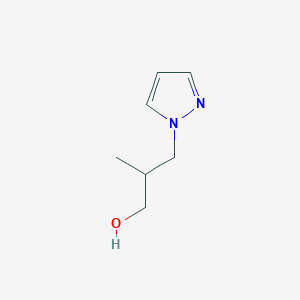

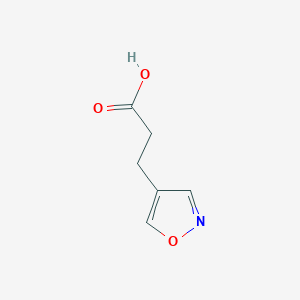

The molecular formula of “4-(Fluoromethyl)piperidine” is C6H12FN . The hydrochloride form of this compound has a molecular formula of C6H13ClFN .

Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . More than 7000 piperidine-related papers were published during the last five years, indicating the significance of these compounds in modern organic chemistry .

Physical And Chemical Properties Analysis

The hydrochloride form of “this compound” has a molecular weight of 153.63 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimycobacterial Properties

4-(Fluoromethyl)piperidine, in the form of compound 4e, has been identified as an active agent against Mycobacterium tuberculosis, including multidrug-resistant strains. It was found to be significantly more potent than traditional drugs like isoniazid and ciprofloxacin. This compound also showed promising results in reducing bacterial count in lung and spleen tissues in vivo, highlighting its potential as an effective antimycobacterial agent (Kumar et al., 2008).

Potential in Antipsychotic Drugs

Research on conformationally restricted butyrophenones, which include this compound derivatives, indicates their potential use as antipsychotic agents. These compounds have shown affinity for various dopamine and serotonin receptors, important in the treatment of psychiatric disorders. Studies suggest that these derivatives could be effective as neuroleptic drugs, highlighting their potential in treating conditions like schizophrenia (Raviña et al., 2000).

Use in Radiolabeled Probes

Halogenated 4-(phenoxymethyl)piperidines, which include derivatives of this compound, have been synthesized as potential δ receptor ligands. Their in vivo evaluation, including brain uptake and retention studies, suggests that these compounds, when labeled with iodine-123, may serve as useful probes for tomographic studies of σ receptors (Waterhouse et al., 1997).

Corrosion Inhibition on Iron

Piperidine derivatives, including those with a this compound structure, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were conducted to evaluate their efficiency. These studies help in understanding the molecular interactions involved and can be instrumental in developing new corrosion inhibitors for industrial applications (Kaya et al., 2016).

Safety and Hazards

The hydrochloride form of “4-(Fluoromethyl)piperidine” is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Future Directions

Piperidine and its derivatives play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives have shown promising therapeutic potential against various diseases, indicating their importance in future drug discovery .

Mechanism of Action

Target of Action

Piperidine derivatives, which include 4-(fluoromethyl)piperidine, have been found to exhibit a wide range of biological activities . They are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been found to interact with various targets leading to changes in cellular functions . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Pharmacokinetics

The introduction of fluorine atoms into molecules, including piperidine derivatives, has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties . For example, the high C-F bond energy increases metabolic stability .

Result of Action

Piperidine and its derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Action Environment

It’s known that solvent polarity plays a major role in the conformational behavior of fluorinated piperidines . This could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

4-(fluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAWKWXNYXZOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630638 | |

| Record name | 4-(Fluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259143-04-9 | |

| Record name | 4-(Fluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)

![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)